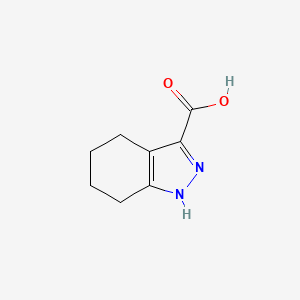

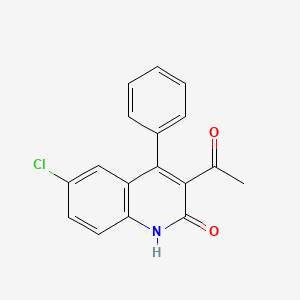

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related furan derivatives often involves catalytic reactions or multicomponent reactions. For instance, ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was synthesized using a one-pot multicomponent reaction catalyzed by PTSA, showcasing the versatility of synthesis methods for furan derivatives (Suwito et al., 2017). Additionally, palladium iodide catalyzed oxidative carbonylation has been utilized to transform 3-yne-1,2-diol derivatives into high-value furan-3-carboxylic esters, demonstrating an efficient synthetic pathway for the production of furan-based compounds (Gabriele et al., 2012).

Molecular Structure Analysis

The molecular structure of furan derivatives can be complex and varied. The crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate provides insights into the spatial arrangement and intermolecular interactions of furan compounds, highlighting the diversity of molecular geometries within this class of chemicals (Yang, 2009).

Chemical Reactions and Properties

Furan derivatives participate in a variety of chemical reactions, demonstrating their reactivity and potential for functionalization. Ethyl 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-1H-4,5-dihydrofuran-3-carboxylates reacted with alcohols under catalytic conditions to produce 5-alkoxy derivatives, indicating the versatility of these compounds in synthetic chemistry (Ivanov et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Physiological Activities

A study by 蘇怡芳 (2006) investigated the synthesis of ethyl 2-[N-substituted benzyl-4'(or 3')-bromo]anilino-4-oxo-4,5-dihydrofuran-3-carboxylate compounds, evaluating their anti-arrhythmic activity and cardiovascular effects. Several compounds within this series were found to significantly impact heart rate and contractility, suggesting potential applications in cardiovascular research 蘇怡芳 (2006).

NMR Spectroscopy and Structural Analysis

In a separate study, A. Lyčka et al. (2010) synthesized and analyzed ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate using NMR spectroscopy. The research provided valuable insights into the compound's structure and tautomeric behavior, contributing to the understanding of its chemical properties A. Lyčka et al. (2010).

Synthesis of Diketopyrrolopyrrole (DPP) Pigments

Colin J. H. Morton et al. (2005) explored the use of ethyl 2-aryl-4,5-dihydro-5-oxopyrrole-3-carboxylates in the synthesis of diketopyrrolopyrrole (DPP) pigments. The study demonstrated the utility of these compounds in producing novel N,N′-disubstituted DPP derivatives, which are significant in the development of pigments and dyes Colin J. H. Morton et al. (2005).

Multicomponent Reactions (MCRs)

W. Wang et al. (2012) reported the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives through a one-pot three-component reaction. This study highlights the versatility of ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate derivatives in facilitating the synthesis of complex heterocyclic compounds W. Wang et al. (2012).

Acylative Intramolecular Cyclization

Sho Inagaki et al. (2017) described a method for synthesizing 2-substituted 4,5-dihydro-4-oxo-3-furancarboxylates via acylative intramolecular cyclization of sulfonium salts. This approach offers a straightforward pathway to a variety of furancarboxylate derivatives, demonstrating the compound's utility in organic synthesis Sho Inagaki et al. (2017).

Eigenschaften

IUPAC Name |

ethyl 2-anilino-4-oxofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-2-17-13(16)11-10(15)8-18-12(11)14-9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJBFSHHCNDWOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OCC1=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351368 |

Source

|

| Record name | Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate | |

CAS RN |

58337-16-9 |

Source

|

| Record name | Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Dimethylamino)methylene]cyclopentane-1,3-dione](/img/structure/B1268928.png)

![3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1268934.png)

![Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol](/img/structure/B1268940.png)